molecular formula C12H10N2O3 B1621799 2-(4-Methoxyphenyl)-3-nitropyridine CAS No. 182925-45-7

2-(4-Methoxyphenyl)-3-nitropyridine

Cat. No. B1621799
CAS RN: 182925-45-7
M. Wt: 230.22 g/mol
InChI Key: RFEKDBSKSCHAMP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-nitropyridine, also known as 4-MNP, is an aromatic nitropyridine compound that has a wide range of applications in scientific research. It is widely used in laboratory experiments due to its unique properties, such as its low toxicity, low volatility, and low reactivity. 4-MNP is used in the synthesis of various compounds, including drugs, polymers, and other materials. It is also used in the synthesis of compounds for use in biomedical research, such as in the study of the mechanisms of action of drugs and other compounds. In addition, 4-MNP has been used as a reagent in the synthesis of various polymers and other materials, as well as in the synthesis of various drugs and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Amino-3-nitropyridine derivatives, including those related to 2-(4-Methoxyphenyl)-3-nitropyridine, are synthesized through processes involving substitution, nitration, ammoniation, and oxidation. These methods yield compounds with specific structural properties, as observed in various studies (Fan Kai-qi, 2009).
  • Reactions with Hydroxy Groups : 2-(4-Methoxybenzyloxy)-3-nitropyridine, a closely related compound, reacts with various types of hydroxy groups under mild conditions, indicating its potential for various organic synthesis applications (Masakazu Nakano et al., 2001).

Applications in Material Science

  • Molecular Structure Analysis : Studies involving X-ray and spectroscopic analysis of nitropyridine derivatives contribute to understanding their structural features, which is crucial for material science applications (Marijana Jukić et al., 2010).
  • Photocatalytic Properties : Derivatives of nitropyridine, such as those substituted with alkynyl groups, have been used to synthesize photocatalysts, indicating potential applications in photochemistry and renewable energy (R. Davidson et al., 2015).

Pharmaceutical Research

  • Histamine H2-Receptor Antagonists : Derivatives of 2-amino-3-nitropyridine, which are structurally similar to 2-(4-Methoxyphenyl)-3-nitropyridine, have been explored as potential histamine H2-receptor antagonists, highlighting their relevance in pharmaceutical research (V. Agrawal et al., 1988).

properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-6-4-9(5-7-10)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEKDBSKSCHAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377241
Record name 2-(4-methoxyphenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-nitropyridine

CAS RN

182925-45-7
Record name 2-(4-methoxyphenyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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